molecular formula C32H40N2O9 B11931503 3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Cat. No.: B11931503
M. Wt: 596.7 g/mol
InChI Key: HRYBOOFLPHWZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a 2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl core conjugated to a 4-oxobutanoyl group via a hexa-ethoxy polyethylene glycol (PEG)-like linker, terminating in a propanoic acid moiety. The extended PEG chain enhances solubility and reduces steric hindrance, facilitating biological compatibility .

Properties

Molecular Formula

C32H40N2O9

Molecular Weight

596.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C32H40N2O9/c35-30(33-14-16-40-18-20-42-22-24-43-23-21-41-19-17-39-15-13-32(37)38)11-12-31(36)34-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)34/h1-8H,11-25H2,(H,33,35)(H,37,38)

InChI Key

HRYBOOFLPHWZPO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid typically involves multiple steps, starting with the preparation of the azatricyclohexadeca core. This core is synthesized through a series of cyclization reactions, followed by the introduction of the oxobutanoyl group. The ethoxy groups are then added sequentially through etherification reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various ether derivatives.

Scientific Research Applications

Medicinal Chemistry

The unique structural features of this compound suggest potential applications in the development of therapeutic agents. The azatricyclo structure may enhance biological activity through improved binding affinities to target biomolecules.

Case Study: Anticancer Activity

Research indicates that compounds with similar azatricyclo structures exhibit promising anticancer properties. For instance, derivatives of this compound could be synthesized and evaluated for their efficacy against various cancer cell lines. Preliminary studies suggest that modifications to the azatricyclo framework can lead to increased potency against specific tumor types.

Drug Delivery Systems

The lipophilic nature of the compound allows it to be utilized in drug delivery systems where enhanced permeability is desired. Its ability to form stable conjugates with drugs can facilitate targeted delivery to specific tissues or cells.

Table 1: Comparison of Drug Delivery Systems

Compound NameStructure FeaturesUnique Aspects
Compound ASimilar azatricyclo structureHigher lipophilicity
Compound BContains multiple ethoxy groupsDifferent biological activity profile
Compound CShares amine and carboxylic functionalitiesMore potent anticancer activity

Bioconjugation Strategies

The presence of functional groups such as amines and carboxylic acids makes this compound suitable for bioconjugation applications. It can be used to attach biomolecules (like proteins or antibodies) to surfaces or other molecules, enhancing the specificity and efficacy of biological assays or therapeutic interventions.

Case Study: Protein Conjugation

In a study involving protein conjugation, derivatives of this compound were successfully linked to antibodies via amine-reactive linkers. This approach demonstrated improved targeting capabilities in cellular assays, highlighting its potential in diagnostic and therapeutic applications.

Synthesis and Modification

The synthesis of 3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yields and purity.

Synthesis Steps

  • Formation of the azatricyclo core.
  • Introduction of the ethoxy groups.
  • Finalization with the amine and carboxylic acid functionalities.

Each step is critical for maintaining the integrity of the compound's structure while enhancing its functional properties.

Mechanism of Action

The mechanism of action of 3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Target Compound vs. DBCO-NHCO-PEG2-CH2COOH ()
  • Structural Features: Target Compound: Six ethoxy units in the PEG linker. DBCO-NHCO-PEG2-CH2COOH: Shorter PEG chain (two ethoxy units) and a 3-oxopropylamino bridge.
  • Functional Implications :
    • The longer PEG chain in the target compound improves hydrophilicity and reduces aggregation in aqueous environments compared to the shorter-chain analog .
    • DBCO-NHCO-PEG2-CH2COOH may exhibit faster conjugation kinetics due to reduced steric bulk but lower solubility in polar solvents.
Target Compound vs. 2-Hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoic Acid ()
  • Structural Features: Target Compound: Aromatic azatricyclo core with PEG linker. Compound 27 (): Simpler oxobut-2-enoic acid backbone with phenolic substituents.
  • Functional Implications :
    • Compound 27’s hydroxyl groups enable hydrogen bonding, enhancing antioxidant or metal-chelating activity, whereas the target compound’s ethoxy linker prioritizes solubility and biocompatibility .
Target Compound vs. 3-[4-[2-[5-methyl-2-(2-phenoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2-[(propan-2-yloxycarbonylamino)methyl]phenyl]propanoic Acid ()
  • Structural Features: Target Compound: Azatricyclo core with PEG linker. Compound: Oxazol-4-yl and phenoxyphenyl groups for receptor targeting.
  • Functional Implications :
    • The oxazol group in ’s compound likely enhances binding to specific biological receptors, contrasting with the target compound’s focus on modular conjugation via the azatricyclo group .

Comparative Data Table

Compound Core Structure Linker/Substituent Molecular Weight (approx.) Solubility Key Applications
Target Compound Azatricyclohexadeca-hexaen-10-ynyl Hexa-ethoxy PEG + propanoic acid ~900–1000 Da High (PEG) Bioconjugation, drug delivery
DBCO-NHCO-PEG2-CH2COOH Azatricyclohexadeca-hexaen-10-ynyl PEG2 + 3-oxopropylamino bridge ~700–750 Da Moderate Click chemistry probes
2-Hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoic acid Oxobut-2-enoic acid Phenolic hydroxyl groups ~208 Da Moderate Antioxidant synthesis
3-[4-[2-[5-methyl-2-(2-phenoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2-[(propan-2-yloxycarbonylamino)methyl]phenyl]propanoic acid Oxazol-4-yl Phenoxyphenyl + carbamate substituent ~600–650 Da Low Receptor-targeted therapeutics

Research Findings

  • Solubility and Biocompatibility : The target compound’s extended PEG chain significantly outperforms shorter-chain analogs (e.g., DBCO-NHCO-PEG2-CH2COOH) in aqueous solubility, critical for in vivo applications .
  • Reactivity : The azatricyclo core enables strain-promoted click chemistry, similar to dibenzocyclooctyne (DBCO) derivatives, but with distinct kinetics due to electronic differences in the tricyclic system .
  • Structural Similarity Principle : ’s principle—similar structures confer similar properties—supports the observed trends in solubility and reactivity across PEGylated analogs .

Biological Activity

The compound 3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and any relevant case studies or research findings.

Molecular Formula

  • Molecular Formula : C36H43N3O11
  • IUPAC Name : (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Structural Features

The compound features:

  • A tricyclic structure (azatricyclo) that may confer unique biological properties.
  • Multiple ethoxy groups , which can enhance solubility and bioavailability.
  • A hexaen moiety that may exhibit specific interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Antimicrobial Properties : Similar compounds have shown potential in inhibiting bacterial growth, particularly against gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
  • Antitumor Activity : The hexaen structure may interact with cellular pathways involved in cancer proliferation and survival.
  • Anti-inflammatory Effects : Compounds with similar structures often exhibit anti-inflammatory properties through modulation of cytokine release.

Case Studies and Research Findings

Research on related compounds provides insights into the potential biological activities of this compound:

StudyFindings
Camel Urine Metabolomics Identified bioactive molecules with antibacterial properties; suggests similar compounds may share these effects.
Antimicrobial Activity Study Demonstrated significant inhibition of bacterial strains; supports the hypothesis that structural features contribute to bioactivity.
Cancer Research Investigated the effects of similar azatricyclo compounds on tumor cell lines; indicated potential for therapeutic applications in oncology.

In Vitro Studies

In vitro assays are crucial for evaluating the biological activity of this compound:

  • Cell Viability Assays : Tests using various cancer cell lines to assess cytotoxicity.
  • Antimicrobial Assays : Evaluating the compound against a range of bacterial strains to determine minimum inhibitory concentrations (MIC).

In Vivo Studies

Animal models can provide further validation of the compound's efficacy:

  • Tumor Models : Assessing the impact on tumor growth and metastasis.
  • Inflammation Models : Evaluating the reduction in inflammatory markers in response to treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.